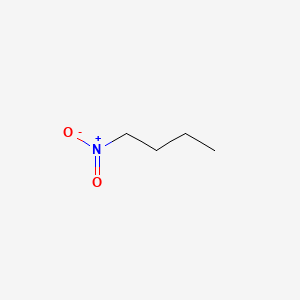
2,3-Dibromopropylamine hydrobromide
Overview
Description
2,3-Dibromopropylamine hydrobromide is a chemical compound with the molecular formula C3H8Br3N. It is a brominated amine, where two bromine atoms are attached to the second and third carbon atoms of a propylamine chain, and an additional hydrobromide group is present. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dibromopropylamine hydrobromide typically involves the bromination of propylamine. One common method is the reaction of propylamine with bromine in the presence of a solvent like acetic acid. The reaction proceeds as follows: [ \text{CH3CH2CH2NH2} + 2 \text{Br2} \rightarrow \text{CH3CH(Br)CH2(Br)NH2} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to avoid over-bromination and to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromopropylamine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of diols.
Cyclization Reactions: It can undergo intramolecular cyclization to form azetidine derivatives when treated with strong bases like n-butyllithium.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and thiols.
Bases: n-Butyllithium, sodium hydride, and potassium tert-butoxide.
Major Products:
Diols: Formed by substitution of bromine atoms with hydroxide ions.
Azetidine Derivatives: Formed by intramolecular cyclization.
Scientific Research Applications
2,3-Dibromopropylamine hydrobromide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the formation of azetidine derivatives.
Biology: Used in studies involving the modification of biomolecules.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,3-dibromopropylamine hydrobromide involves its reactivity due to the presence of bromine atoms. The bromine atoms make the compound highly reactive towards nucleophiles, facilitating substitution and cyclization reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as the formation of azetidine derivatives through intramolecular cyclization.
Comparison with Similar Compounds
- 3-Bromopropylamine hydrobromide
- 2-Bromoethylamine hydrobromide
- 1,3-Dibromopropane
Comparison: 2,3-Dibromopropylamine hydrobromide is unique due to the presence of two bromine atoms on adjacent carbon atoms, which significantly enhances its reactivity compared to similar compounds with only one bromine atom or bromine atoms on non-adjacent carbons. This increased reactivity makes it particularly useful in the synthesis of azetidine derivatives and other complex molecules.
Properties
IUPAC Name |
2,3-dibromopropan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br2N.BrH/c4-1-3(5)2-6;/h3H,1-2,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVQUJRBCVAMIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)Br)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8Br3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6963-32-2 | |
| Record name | 1-Propanamine, 2,3-dibromo-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6963-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dibromopropylammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006963322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6963-32-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53751 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-dibromopropylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,3-Dibromopropylamine hydrobromide uniquely reactive in the synthesis of 1-Azabicyclo[1.1.0]butane (ABB)?
A1: this compound serves as a key starting material for synthesizing the highly strained 1-Azabicyclo[1.1.0]butane (ABB) [, , , ]. The molecule's unique reactivity stems from the presence of two bromine atoms on adjacent carbons, primed for consecutive cyclization reactions. Interestingly, research has shown that organolithium compounds and lithium amides are exceptionally effective in promoting this cyclization, while other bases like potassium, sodium, or magnesium species yield almost no ABB [, , ]. This suggests a crucial role for the lithium cation in the reaction mechanism.
Q2: Can you elaborate on the proposed mechanism for this lithium-mediated cyclization?
A2: Studies suggest that the cyclization proceeds through a consecutive SN2 mechanism [, , ]. The lithium cation is proposed to activate the carbon-bromine (C-Br) bond through intermolecular coordination with the bromine atom. This coordination facilitates the intramolecular attack of the nitrogen lone pair on the activated carbon, leading to the formation of an aziridine intermediate. A second intramolecular cyclization, again facilitated by lithium coordination and driven by the release of ring strain, then yields the final 1-Azabicyclo[1.1.0]butane (ABB) product.
Q3: What are the synthetic applications of 1-Azabicyclo[1.1.0]butane (ABB) derived from this compound?
A3: 1-Azabicyclo[1.1.0]butane (ABB), synthesized from this compound, serves as a valuable intermediate for synthesizing various 3-substituted azetidine derivatives [, ]. This is achieved by reacting ABB with a range of electrophiles, including acids, acyl chlorides, anhydrides, and halogens. These 3-substituted azetidines find applications in medicinal chemistry and materials science.
Q4: Has computational chemistry been employed to study this unique cyclization reaction?
A4: While the provided research articles do not delve into detailed computational studies, they highlight the importance of lithium coordination in the reaction mechanism [, , ]. Computational chemistry techniques, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the transition states involved in the consecutive cyclization steps, the role of lithium coordination, and the energy profile of the reaction pathway. Such computational investigations could further elucidate the unique reactivity of this compound and facilitate the development of novel synthetic routes to strained cyclic compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Ethanaminium, N-[6-(diethylamino)-3H-xanthen-3-ylidene]-N-ethyl-, chloride](/img/structure/B1203752.png)


